molecular formula C15H16 B1294649 Di-p-tolylmethane CAS No. 4957-14-6

Di-p-tolylmethane

Cat. No. B1294649
CAS RN: 4957-14-6
M. Wt: 196.29 g/mol
InChI Key: HZAWPPRBCALFRN-UHFFFAOYSA-N
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Description

Di-p-tolylmethane is a compound that belongs to the class of diarylmethanes, which are characterized by having two aromatic rings attached to a central methylene group. These structures are significant in pharmacology and materials science due to their unique chemical properties and potential applications.

Synthesis Analysis

The synthesis of diarylmethane derivatives, such as di-p-tolylmethane, can be achieved through Pd-catalyzed cross-coupling reactions. A study demonstrates a general and straightforward route for preparing pharmacologically important diarylmethane structures using (2-pyridyl)silylmethylstannane as a coupling platform. This reagent is highlighted for its air stability, storability, and versatility in synthetic strategies .

Molecular Structure Analysis

The molecular structure of diarylmethane derivatives is crucial for understanding their chemical behavior. In the case of di-p-tolylmethane, the structure would consist of two p-tolyl groups attached to a central methylene group. While the specific structure of di-p-tolylmethane is not detailed in the provided papers, related compounds such as di-p-xylylene have been studied. Di-p-xylylene, for example, has a tricyclic structure determined by X-ray diffraction . This information can be extrapolated to infer that the molecular structure of di-p-tolylmethane would also exhibit interesting geometrical features.

Chemical Reactions Analysis

Diarylmethanes can participate in various chemical reactions due to their reactive methylene group and the presence of aromatic rings. The papers provided do not detail specific reactions of di-p-tolylmethane, but the synthesis methods suggest that these compounds can be functionalized further or used as intermediates in the synthesis of more complex molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of diarylmethanes like di-p-tolylmethane are influenced by their molecular structure. The presence of aromatic rings can lead to significant ring current effects, which can be observed in NMR spectroscopy . Additionally, the steric and electronic effects of the substituents on the aromatic rings can affect the compound's reactivity and physical properties. However, the specific properties of di-p-tolylmethane are not discussed in the provided papers.

Scientific Research Applications

Di-p-tolylmethane is a chemical compound with the formula C15H16 . While specific applications are not readily available, here are some general areas where it might be used:

  • Chemistry : Di-p-tolylmethane is often used in the field of chemistry, particularly in organic synthesis . It can serve as a building block in the synthesis of more complex organic compounds.

  • Polymer Production : It’s also used in the production of certain types of polymers . Polymers have a wide range of applications, from plastics and resins to fibers and adhesives.

  • Spectral Analysis : The mass spectrum of Di-p-tolylmethane can be analyzed for research and educational purposes .

Di-p-tolylmethane is a chemical compound with the formula C15H16 . While specific applications are not readily available, here are some general areas where it might be used:

  • Chemistry : Di-p-tolylmethane is often used in the field of chemistry, particularly in organic synthesis . It can serve as a building block in the synthesis of more complex organic compounds.

  • Polymer Production : It’s also used in the production of certain types of polymers . Polymers have a wide range of applications, from plastics and resins to fibers and adhesives.

  • Spectral Analysis : The mass spectrum of Di-p-tolylmethane can be analyzed for research and educational purposes .

  • Material Science : Given its structural properties, Di-p-tolylmethane could potentially be used in the development of new materials or in the study of material properties .

Safety And Hazards

Di-p-tolylmethane is classified as having acute toxicity, both orally (Category 4, H302: Harmful if swallowed) and through inhalation (Category 2, H330: Fatal if inhaled) . It also poses a long-term (chronic) hazard to the aquatic environment (Category 4, H413) . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

1-methyl-4-[(4-methylphenyl)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16/c1-12-3-7-14(8-4-12)11-15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZAWPPRBCALFRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90197852
Record name 1-Methyl-4-[(4-methylphenyl)methyl]benzene
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Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di-p-tolylmethane

CAS RN

4957-14-6
Record name 4,4′-Dimethyldiphenylmethane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methane, di-p-tolyl-
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Record name Di-p-tolylmethane
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Record name 1-Methyl-4-[(4-methylphenyl)methyl]benzene
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Record name Di-p-tolylmethane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
54
Citations
E Buncel, B Menon - Journal of Organometallic Chemistry, 1977 - Elsevier
… -2,4-xylylmethane to completion, di-p-tolylmethane to partial completion, while toluene is unreactive. … and di-p-tolylmethane, but is &reactive towards toluene. From these results one can …
Number of citations: 27 www.sciencedirect.com
A Streitwieser, JR Murdoch, G Häfelinger… - Journal of the …, 1973 - ACS Publications
Equilibrium ion-pair acidities relative to 9-phenylfluorene (PF) are reported for 16 hydrocarbons toward cesium cyclohexylamide (CsCHA) in cyclohexylamine (CHA). The effects of …
Number of citations: 63 pubs.acs.org
E Buncel, B Menon - Journal of the American Chemical Society, 1977 - ACS Publications
… diphenylmethane, and di-p-tolylmethane are readily metalated by potassium hydride in the presence of 18-crown-6 ether in tetrahydrofuran. The metalation of dl-2,4-xylylmethane …
Number of citations: 101 pubs.acs.org
B Menon, E Buncel - Journal of Organometallic Chemistry, 1978 - Elsevier
Results of a spectrophotometric study of the reaction of n-butyllithium are reported, in tetrahydrofuran (THF) medium, for triphenylmethane, diphenylmethane, di-p-tolylmethane, p-…
Number of citations: 2 www.sciencedirect.com
E Buncel, B Menon - Journal of the Chemical Society, Chemical …, 1976 - pubs.rsc.org
… The conversion of diphenylmethane (pKa 33.1) and of di-p-tolylmethane (pK, 35.1) into the … of triphenylmethane, diphenylmethane, and di-p-tolylmethane proceeded to completion. …
Number of citations: 10 pubs.rsc.org
H Tagaya, Y Suzuki, N Komuro, J Kadokawa - Journal of material cycles …, 2001 - Springer
… Decomposition reaction of diphenylmethane and di-p-tolylmethane in sub- and supercritical water To confirm the role of water, diphenylmethane and di-ptolylmethane were reacted in …
Number of citations: 15 link.springer.com
TG Traylor, MJ Goldberg - Journal of the American Chemical …, 1987 - ACS Publications
… External exchange rates are unexceptional except for the di-p-tolylmethane complex where there seems to be some indication of neighboring group catalysis of external exchange. …
Number of citations: 23 pubs.acs.org
LA Errede, JP Cassidy - Journal of the American Chemical …, 1960 - ACS Publications
Anthracenes are obtained in 60-90% conversion per pass when o-methylated diarylmethanes are subjected to fast flow pyrolysis at low pressure. A mixture of diarylmethanes and …
Number of citations: 65 pubs.acs.org
X Wang, LH Liu, JH Shi, J Peng, HY Tu… - European Journal of …, 2013 - Wiley Online Library
… Upon completion of the reaction, however, di-p-tolylmethane instead of 3a was obtained. No di-p-tolylmethane was observed if 3a as the raw material was added to the reaction mixture …
N Kulevsky, K Pierce - Spectrochimica Acta Part A: Molecular Spectroscopy, 1993 - Elsevier
… The specific donors used in the study were some aryl derivatives of methane and ethane; diphenyimethane (DPM), di-ptolylmethane (DTM), triphenylmethane (TPM), 1,2-…
Number of citations: 1 www.sciencedirect.com

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